3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one
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Overview
Description
3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one: is an organic compound with a unique structure that includes a cyclopentene ring substituted with methyl and isopropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethyl-2-cyclopentenone with isopropenyl magnesium bromide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its derivatives may serve as probes or inhibitors in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for producing polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,5,6,7,8-hexahydroazulen-1(4H)-one
Comparison: Compared to similar compounds, 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This structural feature imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis and research .
Properties
CAS No. |
85620-35-5 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,5-dimethyl-5-prop-1-en-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)10(4)6-8(3)5-9(10)11/h5H,1,6H2,2-4H3 |
InChI Key |
OIBTYPLMFAUNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C1)(C)C(=C)C |
Origin of Product |
United States |
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